5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride

Solid-state characterization Crystallinity Purification

5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride (CAS 111762-22-2) is a polyhalogenated aromatic sulfonyl chloride building block (C₈H₅Cl₂F₃O₃S, MW 309.09) employed as a versatile electrophile in medicinal chemistry and agrochemical intermediate synthesis. The molecule presents a crystalline solid at ambient temperature (m.p.

Molecular Formula C8H5Cl2F3O3S
Molecular Weight 309.08
CAS No. 111762-22-2
Cat. No. B2920826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride
CAS111762-22-2
Molecular FormulaC8H5Cl2F3O3S
Molecular Weight309.08
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OCC(F)(F)F
InChIInChI=1S/C8H5Cl2F3O3S/c9-5-1-2-6(16-4-8(11,12)13)7(3-5)17(10,14)15/h1-3H,4H2
InChIKeyZAVNJIJCQJJTGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride (CAS 111762-22-2) – Core Physicochemical & Supplier Baseline


5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride (CAS 111762-22-2) is a polyhalogenated aromatic sulfonyl chloride building block (C₈H₅Cl₂F₃O₃S, MW 309.09) employed as a versatile electrophile in medicinal chemistry and agrochemical intermediate synthesis . The molecule presents a crystalline solid at ambient temperature (m.p. 76 °C) and is supplied at ≥95% purity by multiple vendors . Its structure embeds a 2,2,2-trifluoroethoxy substituent ortho to the sulfonyl chloride group, which fundamentally alters electronic and lipophilic properties relative to non-fluorinated alkoxy analogs.

Why 5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride Cannot Be Replaced by Methoxy or Ethoxy Analogs


Simple replacement of the 2,2,2-trifluoroethoxy group with methoxy or ethoxy is not straightforward because the -OCH₂CF₃ moiety exerts a markedly stronger electron‑withdrawing effect (σₚ ≈ +0.3 vs. –0.27 for methoxy) [1], augments lipophilicity by approximately 1–2 logP units [2], and reduces crystal lattice energy, as evidenced by a melting‑point depression of 23–29 °C relative to 5‑chloro‑2‑methoxybenzenesulfonyl chloride . These differences directly influence electrophilic reactivity, solubility in organic media, and purification protocols, making the choice of the trifluoroethoxy derivative a key decision point in reaction design and downstream performance.

Head-to-Head Quantitative Differentiation: 5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride vs. Closest Analogs


Melting Point Depressed by 23–29 °C vs. 5-Chloro-2-methoxybenzenesulfonyl Chloride

The target compound melts at 76 °C , substantially lower than the 99.0–105.0 °C range reported for 5‑chloro‑2‑methoxybenzenesulfonyl chloride . This melting‑point depression, attributable to weaker crystal packing induced by the bulkier trifluoroethoxy group, offers practical advantages in melt‑based processing and solvent‑selection for recrystallization.

Solid-state characterization Crystallinity Purification

Lipophilicity >1 LogP Unit Above the Methoxy Analog

The 2,2,2‑trifluoroethoxy group raises the partition coefficient significantly. The 5‑chloro‑2‑methoxy analog has a computed XLogP3 of 2.5 [1]. Applying the Hansch π increment for OCH₂CF₃ (≈ +1.0 relative to OCH₃) [2] projects a logP of ~3.5–4.0 for the target compound, placing it in a more permeable, hydrophobic regime that can be advantageous for crossing biological membranes in drug‑intermediate contexts.

Lipophilicity Drug-likeness Partition coefficient

Electron‑Withdrawing Strength Reversed vs. Methoxy: σₚ from –0.27 (methoxy) to ~+0.3 (trifluoroethoxy)

The Hammett para‑substituent constant (σₚ) flips from –0.27 (electron‑donating) for methoxy to approximately +0.3 (electron‑withdrawing) for the 2,2,2‑trifluoroethoxy group [1]. Because the ether oxygen is conjugated to the aromatic ring, this change deactivates the ring toward electrophilic substitution while activating the sulfonyl chloride toward nucleophilic attack. The net effect is a sulfonyl chloride that is both more reactive and more selective in nucleophilic acyl substitution reactions than its methoxy and ethoxy counterparts.

Electronic effect Reactivity Hammett constant

Higher Molecular Weight (+68 Da vs. Methoxy Analog) Provides Mass‑Spectrometry Differentiation

The molecular weight of the target compound is 309.09 g mol⁻¹ , which is 68.0 Da heavier than 5‑chloro‑2‑methoxybenzenesulfonyl chloride (241.09 g mol⁻¹) [1]. In reaction‑monitoring workflows using LC‑MS, this mass shift reduces isobaric interference and provides a distinct isotopic signature (Cl₂ pattern with additional F₃‑associated mass defect), enabling unambiguous tracking of the building block through multi‑step syntheses.

Mass spectrometry LC‑MS tracking Reaction monitoring

Vendor‑Grade Purity Tiering: 95% (Standard) vs. 97% (Premium) Offers Procurement Flexibility

Suppliers list the target compound at two distinct purity tiers: 95% (AChemBlock , Fluorochem ) and 97% (Leyan ). In contrast, the methoxy analog is typically stocked at a single 98% grade . The availability of a lower‑purity, lower‑cost tier for the trifluoroethoxy compound provides budget‑conscious procurement options for early‑stage route scouting, while the 97% grade meets the requirements of late‑stage intermediate campaigns without paying the premium for ultrapure material.

Purity specification Quality control Supply chain

Optimal Application Scenarios for Procuring 5-Chloro-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride (CAS 111762-22-2)


Synthesis of Fluorinated Sulfonamide Drug Intermediates Requiring Enhanced Membrane Permeability

When a medicinal chemistry program targets intracellular or CNS‑penetrant sulfonamide‑based inhibitors, the elevated lipophilicity of the trifluoroethoxy‑substituted sulfonyl chloride (est. logP ~3.5–4.0 vs. 2.5 for the methoxy analog) [1] directly translates to higher passive membrane permeability in the resulting sulfonamide. Procuring this intermediate in place of the methoxy or ethoxy version is justified by quantitative logP predictions and the established Hansch π methodology [2].

Parallel Chemistry Libraries Where Orthogonal MS Tracking Is Critical

In high‑throughput parallel synthesis, the distinct molecular weight of 309.09 Da—68 Da above the methoxy analog—combined with a characteristic Cl₂/F₃ isotopic cluster enables unambiguous mass‑spectrometric identification of library members without interference from common impurities . Laboratories performing automated LC‑MS‑directed purification benefit from reduced false‑positive triggers relative to lighter non‑fluorinated analogs.

Agrochemical Sulfonylurea Lead Optimization Demanding Modified Electronic Properties

Sulfonylurea herbicides rely on precise electronic tuning of the aryl ring for optimal acetolactate synthase (ALS) binding. The electron‑withdrawing character of the 2,2,2‑trifluoroethoxy group (σₚ ≈ +0.3) [3] is qualitatively different from that of alkoxy substituents, potentially enabling access to structure‑activity landscapes not reachable with methoxy or ethoxy intermediates. Synthesis teams can use this building block to systematically explore the electron‑deficient region of the sulfonylurea SAR.

Cost‑Sensitive Early‑Stage Route Scouting Using the 95% Purity Grade

The commercial availability of a 95% purity tier allows process chemists to purchase larger quantities for solvent‑screening and reaction‑condition optimization at a lower cost‑per‑gram than the methoxy analog (single 98% grade). When the downstream chemistry tolerates minor impurities or includes a final purification step, selecting the 95% grade significantly reduces material expenditure without compromising the validity of reaction‑feasibility studies.

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